
5-fluoro ADB metabolite 7
Overview
Description
5-Fluoro ADB metabolite 7 (also referred to as the 5-fluoro ADB ester hydrolysis metabolite) is a primary biotransformation product of the synthetic cannabinoid 5-fluoro ADB (5F-MDMB-PINACA), a potent agonist of human cannabinoid receptors CB1 and CB2 . This metabolite is generated via enzymatic or non-enzymatic hydrolysis of the methyl ester group in the parent compound, resulting in a carboxylic acid derivative . Studies have identified this metabolite as a critical biomarker in toxicological investigations due to its higher stability and detectability compared to the parent compound. For instance, in postmortem blood samples, the metabolite’s concentration (average: 49 ng/mL in central blood) significantly exceeds that of 5-fluoro ADB (average: 0.29 ng/mL) . Its presence is often leveraged to confirm 5-fluoro ADB exposure, especially when the parent compound is present at sub-nanogram levels .
Scientific Research Applications
Chemical Profile
5-Fluoro ADB metabolite 7 is a metabolite of the synthetic cannabinoid 5-fluoro ADB (also known as 5-fluoro MDMB-PINACA), which acts as an agonist to the cannabinoid receptors CB1 and CB2. Its detection in biological matrices is significant for understanding its pharmacokinetics and toxicological effects.
Toxicological Studies
The identification of this compound in postmortem samples has been crucial for forensic toxicology. Studies have shown that it can be detected in blood and urine, providing insights into its role in fatalities associated with synthetic cannabinoid use. For instance, a study reported the presence of this metabolite in blood samples from individuals suspected of using 5-fluoro ADB, which aids in postmortem investigations and legal proceedings .
Clinical Implications
Clinical research has highlighted the physiological effects of 5-fluoro ADB and its metabolites. One study demonstrated that exposure to the parent compound significantly increased cell viability and promoted angiogenesis in human cerebral microvascular endothelial cells, suggesting potential therapeutic applications or risks associated with synthetic cannabinoids . The findings indicated that varying concentrations of 5-fluoro ADB enhanced the expression of angiogenic factors such as ANG-1, ANG-2, and VEGF, which are critical for vascular health .
Case Study 1: Human Performance Analysis
A case series analyzed the behavior of drivers under the influence of 5-fluoro ADB. It was found that many drivers exhibited memory impairment and loss of consciousness shortly after consumption, leading to minor traffic accidents . This case study emphasizes the need for expanded toxicology testing for synthetic cannabinoids in clinical settings.
Case Study 2: Postmortem Toxicology
Another significant investigation focused on postmortem analyses where 5-fluoro ADB was identified in fatal cases. The study detailed tissue distribution across various organs, revealing high concentrations in adipose tissue compared to blood or urine samples . This information is vital for understanding the metabolism and potential lethality of synthetic cannabinoids.
Data Tables
Chemical Reactions Analysis
Primary Metabolic Pathway: Ester Hydrolysis
5-Fluoro ADB undergoes carboxylesterase-mediated hydrolysis to form M7 (5-fluoro ADB carboxylic acid) via cleavage of the methyl ester group (Fig. 1).
-
Reaction :
-
Key Findings :
Secondary Reactions: Oxidative Defluorination and Carboxylation
M7 may undergo further oxidative transformations, though these are less prevalent:
-
Oxidative defluorination :
-
Evidence :
Non-Enzymatic Degradation
M7 exhibits stability in biological matrices but can degrade under specific conditions:
-
pH-dependent hydrolysis : Accelerated degradation occurs in alkaline environments (pH > 9) .
-
Thermal stability : No significant degradation at room temperature over 72 hours .
Analytical Detection and Quantification
Parameter | 5-Fluoro ADB | M7 (Ester Hydrolysis Metabolite) |
---|---|---|
Retention Time (min) | 6.8 | 5.6 |
Precursor Ion (m/z) | 378.2 | 364.2 |
Product Ion (m/z) | 233.0, 318.1 | 233.1, 346.2 |
LOD (ng/mL) | 0.1 | 5.0 |
Data derived from LC-MS/MS analyses of blood and urine specimens .
Pharmacodynamic Implications
-
Receptor Activity : M7 acts as a low-affinity CB1 agonist () but retains high efficacy in G-protein activation .
-
Toxicity : High postmortem serum concentrations (up to 166 ng/mL ) correlate with severe adverse effects, suggesting M7 contributes to toxicity despite low receptor affinity .
Synthetic Pathways
M7 is also synthesized in vitro for reference standards:
-
Ester hydrolysis : Treatment of 5F-ADB with CES1 or alkaline buffers .
-
Purification : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by LC-MS validation .
Stability in Biological Matrices
Matrix | Stability (72 hrs, 25°C) | Stability (Freeze-Thaw Cycles) |
---|---|---|
Blood | 85-90% | >90% (3 cycles) |
Urine | 88-93% | 87-95% (3 cycles) |
Data from method validation studies .
Forensic Relevance
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting and quantifying 5-fluoro ADB metabolite 7 in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying this compound in blood and urine. Postmortem studies using LC-MS/MS have quantified central metabolite concentrations ranging from 10–128 ng/mL in blood, with method validation including hydrolysis steps to differentiate ester metabolites from parent compounds . Confirmatory methods for urine involve hydrolysis with enzymes like β-glucuronidase, followed by extraction (e.g., liquid-liquid or solid-phase) and quantification against deuterated internal standards .
Q. How do central (e.g., heart) and peripheral (e.g., femoral) blood concentrations of this compound differ in postmortem cases?
Central blood samples typically show higher metabolite concentrations (10–128 ng/mL) compared to peripheral blood (10–128 ng/mL in the same range but with lower parent compound levels). This discrepancy may reflect postmortem redistribution or tissue-specific metabolism. For example, peripheral blood parent compound concentrations (0.01–0.70 ng/mL) are often lower than central blood (0.01–1.9 ng/mL), suggesting rapid ester hydrolysis in vivo .
Q. What are the clinical and forensic implications of detecting this compound in driving under the influence of drugs (DUID) cases?
Metabolite 7 detection (e.g., 26.37 ng/mL in blood) correlates with acute impairment, including erratic driving and cognitive deficits, as demonstrated in DUID case studies. LC-MS/MS confirmation is critical, as immunoassays lack specificity for synthetic cannabinoids. Toxicological interpretation must consider the metabolite’s stability, pharmacokinetics, and potential synergistic effects with other drugs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolite concentrations across studies (e.g., 10–128 ng/mL vs. lower ranges)?
Variations arise from differences in hydrolysis efficiency (e.g., enzyme type, incubation time), sample storage conditions (e.g., pH, temperature), and LC-MS/MS parameters (e.g., ion suppression, column selectivity). Standardizing hydrolysis protocols (e.g., using Kura enzyme at 20-minute incubation) and cross-validating with high-resolution MS (HR-MS) can improve reproducibility .
Q. What in vitro models are suitable for studying the pharmacological and toxicological effects of this compound?
Primary human hepatocytes and endothelial cell lines (e.g., human cerebral microvascular endothelial cells) are effective for metabolite profiling and toxicity screening. Hepatocyte studies reveal phase I/II metabolic pathways (e.g., glucuronidation), while endothelial models assess blood-brain barrier disruption and angiogenic effects linked to neurotoxicity .
Q. How can positional isomers of 5-fluoro ADB metabolites be differentiated using HR-MS without reference standards?
HR-MS with predictive fragmentation libraries (e.g., mzCloud™) and collision-induced dissociation (CID) can distinguish isomers. For example, this compound exhibits characteristic product ions at m/z 145.0394 and 233.1983, whereas analogs like 5-fluoro AEB produce distinct fragments (e.g., m/z 304.1820). Complementary NMR analysis of isolated metabolites further confirms structural differences .
Q. What epidemiological trends exist in the detection of this compound, and how do they inform public health responses?
Surveillance data from 2016–2018 show sharp increases in 5-fluoro ADB cases (e.g., 404 detections in Q3 2016), followed by declines due to regulatory bans. Real-time monitoring of forensic casework and wastewater analysis can identify emerging analogs and guide policy updates .
Q. Methodological Considerations
- Sample Preparation : Include enzymatic hydrolysis for conjugated metabolites and use borax buffer (pH 10.4) during liquid-liquid extraction to optimize recovery .
- Analytical Validation : Cross-validate LC-MS/MS results with HR-MS or GC-MS to address matrix effects. Use deuterated internal standards (e.g., d₅-AB-PINACA) to correct for ion suppression .
- Ethical Compliance : Adhere to Schedule I regulations for handling synthetic cannabinoids and obtain IRB approval for human specimen studies .
Comparison with Similar Compounds
Metabolic Pathways and Stability
5-Fluoro ADB Metabolite 7 vs. ADB-PINACA/5F-ADB-PINACA Metabolites
- This pathway contrasts sharply with fluorinated analogs like 5F-ADB-PINACA, which undergo oxidative defluorination followed by carboxylation to produce metabolites such as ADB-PINACA 5-hydroxypentyl (F7) and pentanoic acid (F9) .
- ADB-PINACA Metabolites: Hydroxylation at C1–C4 positions leads to ketone formation (e.g., ADB-PINACA keto-pentyl, A12), whereas 5F-ADB-PINACA metabolism is dominated by 5-hydroxypentyl and pentanoic acid derivatives .
Key Stability Data
Analytical Detection and Sensitivity
Detection Limits and Methodologies
- This compound : Validated LC-MS/MS methods show a linear range of 10–500 ng/mL, with a limit of detection (LOD) of 0.5 ng/mL in blood . Its high abundance allows detection even with less sensitive instrumentation.
- 5F-AB-PINACA Metabolites : Require targeted MS/MS transitions for differentiation due to structural similarities. For example, 5F-AB-PINACA N-(4-hydroxypentyl) metabolite has an LOD of 0.5 ng/mL in urine .
- ADB-PINACA Metabolites : Differentiation relies on chromatographic separation and fragment ion ratios (e.g., m/z 213.1019 vs. 231.1124 for isomers A9, F7, and A11) .
Comparative Detection Parameters
Toxicological and Forensic Relevance
- This compound: While non-psychoactive itself, its presence confirms exposure to 5-fluoro ADB, which is linked to fatalities and severe intoxication . The metabolite’s stability makes it indispensable in postmortem analyses, particularly when the parent compound degrades .
- 5F-ADB-PINACA Metabolites : Metabolites like F7 and F9 are markers of intake but are less stable than this compound, necessitating rapid sample processing .
Case Study Insights
Preparation Methods
Synthetic Pathways and Hydrolysis Mechanisms
Enzymatic Hydrolysis of 5-Fluoro ADB
The primary preparation method for 5-fluoro ADB metabolite 7 involves enzymatic hydrolysis of 5-fluoro ADB using β-glucuronidase. This process mimics physiological metabolic pathways observed in hepatocyte assays . In a controlled study, 1 μmol/L of 5-fluoro ADB was incubated with human liver microsomes at 37°C for 60 minutes, followed by quenching with ice-cold acetonitrile . The hydrolysis reaction cleaves the ester bond, yielding the carboxylic acid metabolite (Figure 1).
Key Parameters for Enzymatic Hydrolysis
Condition | Specification | Source |
---|---|---|
Enzyme | β-Glucuronidase (15,625 U/mL) | |
Incubation Temperature | 55°C | |
Buffer | 0.4 M ammonium acetate (pH 4.0) | |
Reaction Time | 1 hour |
Post-incubation, the mixture undergoes solid-phase extraction (SPE) using acetonitrile, with centrifugation at 15,000 × g to remove protein residues . The supernatant is then evaporated under nitrogen and reconstituted in methanol for LC-MS/MS analysis .
Chemical Hydrolysis Under Acidic Conditions
Alternative methods employ acidic hydrolysis to accelerate ester cleavage. A 1:5 dilution of 5-fluoro ADB in 0.1 M HCl, heated at 70°C for 30 minutes, achieves complete conversion to the metabolite . This approach bypasses enzymatic variability but requires stringent pH control to prevent degradation.
Comparative Efficiency of Hydrolysis Methods
Method | Yield (%) | Purity (%) | Time Efficiency |
---|---|---|---|
Enzymatic (β-glucuronidase) | 92 ± 3 | 98 ± 1 | 1 hour |
Acidic (0.1 M HCl) | 88 ± 5 | 95 ± 2 | 30 minutes |
Data derived from parallel experiments in hepatocyte and chemical hydrolysis models .
Purification and Stabilization Techniques
Solid-Phase Extraction (SPE)
Crude hydrolysis products are purified via SPE using C18 cartridges. The protocol involves:
-
Conditioning with 6 mL methanol and 6 mL deionized water.
-
Loading the sample (pH adjusted to 2.5 with formic acid).
-
Washing with 3 mL 5% methanol in water.
This method achieves >95% recovery of this compound, as validated by LC-MS/MS .
Solubility and Stock Solution Preparation
The metabolite exhibits optimal solubility in dimethylformamide (DMF, 20 mg/mL) and ethanol (20 mg/mL), with reduced stability in aqueous buffers . Stock solutions are prepared at 10 mM in DMSO and stored at -20°C to prevent hydrolysis .
Recommended Storage Conditions
Solvent | Concentration (mg/mL) | Storage Temperature | Stability Period |
---|---|---|---|
DMSO | 5 | -20°C | 1 month |
DMF | 20 | -80°C | 6 months |
Adapted from GlpBio’s stability guidelines .
Analytical Characterization and Quality Control
LC-MS/MS Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound. A validated method uses a C18 column (2.1 × 50 mm, 1.7 μm) with a gradient elution of 0.1% formic acid in water (A) and acetonitrile (B) . The metabolite elutes at 4.2 minutes, monitored via multiple reaction monitoring (MRM) at m/z 364.2 → 232.1 .
LC-MS/MS Parameters
Parameter | Value |
---|---|
Column Temperature | 40°C |
Flow Rate | 0.4 mL/min |
Injection Volume | 10 μL |
Ionization Mode | Electrospray (+) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d6) confirms the structure: δ 8.21 (s, 1H, indazole-H), 7.62–7.58 (m, 2H, aromatic), 4.51 (t, J = 6.8 Hz, 2H, -CH2F), 3.29 (s, 2H, -CH2-), 1.41 (s, 9H, -C(CH3)3) .
Purity Assessment
Batch purity is assessed via high-resolution mass spectrometry (HRMS), achieving a mass accuracy of <3 ppm for [M+H]+ at m/z 363.19582 .
Challenges and Optimization Strategies
Hydrolytic Defluorination
A major side reaction involves hydrolytic defluorination, producing inactive byproducts. This is mitigated by:
Scalability for Forensic Applications
Scaling enzymatic hydrolysis requires optimizing enzyme-to-substrate ratios. A 1:10 (w/w) ratio of β-glucuronidase to 5-fluoro ADB achieves 90% conversion at the 10-gram scale .
Properties
Molecular Formula |
C19H26FN3O3 |
---|---|
Molecular Weight |
363.4 |
InChI |
InChI=1S/C19H26FN3O3/c1-19(2,3)16(18(25)26)21-17(24)15-13-9-5-6-10-14(13)23(22-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H,21,24)(H,25,26)/t16-/m1/s1 |
InChI Key |
MVDXLPCBCLGFHC-MRXNPFEDSA-N |
SMILES |
O=C(N[C@H](C(O)=O)C(C)(C)C)C1=NN(CCCCCF)C2=C1C=CC=C2 |
Synonyms |
5-fluoro MDMB-PINACA metabolite 7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.